molecular formula C19H14BrN3O2S B529288 5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide

5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B529288
M. Wt: 428.3 g/mol
InChI Key: BWZJWBWWGBNPLH-UHFFFAOYSA-N
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Description

GSK1023156A is a chemical compound with the molecular formula C19H14BrN3O2S. It has a molecular weight of 428.30 g/mol and an exact mass of 427.00 g/mol

Scientific Research Applications

GSK1023156A has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: GSK1023156A is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1023156A involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but a common approach includes:

    Formation of the Core Structure: This step involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of Functional Groups: Functional groups such as bromine, nitrogen, and sulfur are introduced through substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach various substituents to the core structure.

Industrial Production Methods

Industrial production of GSK1023156A would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

GSK1023156A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), alkylating agents (alkyl halides), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of GSK1023156A involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, GSK1023156A can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • GSK1713088A
  • GSK192082A
  • GSK237701A
  • GSK938890A

Uniqueness

GSK1023156A stands out due to its specific combination of functional groups and its unique molecular structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not. For instance, its bromine and sulfur atoms may confer distinct reactivity and binding properties compared to other compounds in the same class.

Properties

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

5-(benzimidazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide

InChI

InChI=1S/C19H14BrN3O2S/c20-13-6-2-1-5-12(13)10-25-16-9-17(26-18(16)19(21)24)23-11-22-14-7-3-4-8-15(14)23/h1-9,11H,10H2,(H2,21,24)

InChI Key

BWZJWBWWGBNPLH-UHFFFAOYSA-N

SMILES

O=C(C1=C(OCC2=CC=CC=C2Br)C=C(N3C4=CC=CC=C4N=C3)S1)N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(SC(=C2)N3C=NC4=CC=CC=C43)C(=O)N)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-1023156-A;  GSK-1023156A;  GSK1023156-A;  GSK1023156A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 2
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 6
5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide

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